molecular formula C12H11NO3S3 B2915694 4-(4-Oxo-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-3-yl)-butyric acid CAS No. 301688-76-6

4-(4-Oxo-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-3-yl)-butyric acid

Cat. No.: B2915694
CAS No.: 301688-76-6
M. Wt: 313.4
InChI Key: ZITLVBDLNPUREM-CLFYSBASSA-N
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Description

This compound belongs to the 4-thioxothiazolidin-4-one class, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. The structure includes a thiophen-2-ylmethylene substituent at position 5 and a butyric acid chain at position 2. These features confer unique electronic and steric properties, influencing its chemical reactivity, solubility, and biological interactions.

Properties

IUPAC Name

4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S3/c14-10(15)4-1-5-13-11(16)9(19-12(13)17)7-8-3-2-6-18-8/h2-3,6-7H,1,4-5H2,(H,14,15)/b9-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITLVBDLNPUREM-CLFYSBASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Oxo-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-3-yl)-butyric acid typically involves the reaction of thiophen-2-carbaldehyde with rhodanine derivatives. The reaction proceeds under specific conditions, such as controlled temperature and pH, to ensure the formation of the desired product. The resulting compound can then be further modified to introduce the butyric acid moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Oxo-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-3-yl)-butyric acid: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them useful for various applications.

Scientific Research Applications

4-(4-Oxo-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-3-yl)-butyric acid: has several scientific research applications, including:

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biological studies to understand cellular processes.

  • Medicine: : The compound has potential therapeutic applications, such as antimicrobial and antitumor properties.

  • Industry: : It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(4-Oxo-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-3-yl)-butyric acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to the death of the microorganisms. In antitumor applications, it may interfere with cancer cell proliferation or induce apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituent at Position 5 Carboxylic Acid Chain Melting Point (°C) Yield (%) Key References
4-(4-Oxo-2-thioxothiazolidin-3-yl)butyric acid (2c) None (unsubstituted) Butyric acid 121–122 91
4-[5-(3,4-Dimethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric acid 3,4-Dimethoxybenzylidene Butyric acid Not reported Not reported
(4-Oxo-5-{[3-(2-phenylethoxy)phenyl]methylidene}-2-thioxothiazolidin-3-yl)acetic acid 3-(2-Phenylethoxy)phenylmethylidene Acetic acid 172–175 24
5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid Indol-3-ylmethylene Benzoic acid Not reported Not reported
Key Observations:
  • Bulkier substituents (e.g., 3,4-dimethoxybenzylidene in ) may reduce solubility but improve binding affinity to hydrophobic pockets in enzymes . Electron-withdrawing groups (e.g., dichlorobenzoyloxy in ) could increase reactivity, whereas electron-donating groups (e.g., methoxy in ) might stabilize the thiazolidinone ring .
  • Aromatic carboxylic acids (e.g., benzoic acid in ) may enhance cytotoxicity due to increased planarity and interaction with DNA or proteins .

Biological Activity

4-(4-Oxo-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-3-yl)-butyric acid is a novel compound within the thiazolidinone class, which has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H11NO3S\text{C}_{12}\text{H}_{11}\text{N}\text{O}_{3}\text{S}

This structure includes a thiazolidinone ring, which is known for its diverse pharmacological properties. The presence of thiophene and thioxo groups enhances its biological potential.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with thiazolidinone derivatives, including:

  • Antioxidant Activity : Thiazolidinones have been shown to exhibit significant antioxidant properties. For example, compounds with specific substituents demonstrated enhanced inhibition of lipid peroxidation, suggesting a protective role against oxidative stress .
  • Anticancer Properties : Research indicates that certain thiazolidinone derivatives induce apoptosis in cancer cell lines. The mechanisms involve both intrinsic and extrinsic pathways, making them promising candidates for cancer therapy .
  • Antimicrobial Effects : Thiazolidinones have demonstrated activity against various bacterial strains. The introduction of different substituents can modulate their efficacy against Gram-positive and Gram-negative bacteria .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some derivatives inhibit enzymes like monoamine oxidase (MAO), which can lead to increased levels of neurotransmitters and potential antidepressant effects .
  • Modulation of Cell Signaling Pathways : These compounds may affect signaling pathways related to inflammation and apoptosis, contributing to their anti-inflammatory and anticancer properties .
  • Antioxidant Mechanism : By scavenging free radicals, these compounds reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases .

Data Tables

Biological ActivityCompoundIC50 Value (µM)Reference
Antioxidant3i0.565 ± 0.051
Anticancer18<10 (HeLa cells)
Antimicrobial5g15

Case Studies

  • Antioxidant Activity : A study evaluated the antioxidant potential of several thiazolidinone derivatives using the TBARS assay. Compound 3i exhibited the highest activity, indicating that structural modifications significantly influence antioxidant capacity .
  • Anticancer Evaluation : In a comparative study of thiazolidinone derivatives against cancer cell lines (A549, HepG2), compound 18 showed remarkable antiproliferative effects with lower IC50 values compared to standard chemotherapeutics like irinotecan .
  • Antimicrobial Testing : A series of thiazolidinones were tested against various bacterial strains, revealing that compound 5g was particularly effective against Gram-positive bacteria, highlighting the importance of structural features in determining antimicrobial efficacy .

Q & A

Q. What methodologies address inconsistent cytotoxicity data across cell lines?

  • Methodological Answer :
  • Metabolic profiling : Compare ATP levels (CellTiter-Glo) and ROS production (DCFDA assay) to identify line-specific vulnerabilities.
  • Membrane permeability assays : Use Caco-2 monolayers to evaluate efflux ratios and correlate with cytotoxicity .

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